

# BBO-10203: A Targeted Approach to PI3Kα Inhibition Without Inducing Hyperglycemia

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

BBO-10203 is a first-in-class, orally bioavailable small molecule that represents a paradigm shift in targeting the phosphoinositide 3-kinase alpha (PI3Kα) pathway, a critical signaling node in many cancers. Unlike conventional PI3Kα kinase inhibitors that are often associated with the dose-limiting toxicity of hyperglycemia, BBO-10203 employs a novel mechanism of action that selectively inhibits RAS-mediated PI3Kα activation in tumor cells while sparing the insulin signaling pathway responsible for glucose homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on BBO-10203, with a focus on its unique mechanism and its notable lack of hyperglycemic effects. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the scientific underpinnings of this promising therapeutic candidate.

# Introduction: The Challenge of Targeting PI3Ka

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it an attractive target for therapeutic intervention.[4] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is a key mediator of this pathway and is frequently mutated in a variety of solid tumors.[4]

Conventional PI3Kα inhibitors, such as the FDA-approved alpelisib, target the ATP-binding pocket of the kinase domain, effectively shutting down its catalytic activity.[1] While this



approach has shown clinical efficacy, it is hampered by a significant on-target side effect: hyperglycemia.[1][4][5] This occurs because PI3K $\alpha$  is also a crucial component of the insulin signaling pathway, which regulates glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[4] Global inhibition of PI3K $\alpha$ , therefore, leads to insulin resistance and elevated blood glucose levels, which can necessitate dose reductions or interruptions, thereby limiting the therapeutic window.[5]

**BBO-10203** was developed to overcome this limitation by selectively targeting the oncogenic signaling of PI3Kα without affecting its role in normal glucose metabolism.[2][6]

#### **Mechanism of Action of BBO-10203**

**BBO-10203** is not a kinase inhibitor. Instead, it is a "RAS:PI3Kα breaker" that disrupts the protein-protein interaction between RAS GTPases (HRAS, NRAS, and KRAS) and PI3Kα.[1][2] [7]

# **Covalent Binding to the RAS-Binding Domain**

**BBO-10203** is an orally available drug that covalently and specifically binds to Cysteine 242 (C242) within the RAS-binding domain (RBD) of p110 $\alpha$ , the catalytic subunit of PI3K $\alpha$ .[2][3][7] This cysteine residue is unique to the alpha isoform, contributing to the selectivity of **BBO-10203**.[3] By binding to the RBD, **BBO-10203** sterically hinders the docking of RAS proteins, thereby preventing the RAS-mediated activation of PI3K $\alpha$ .[1][7]

# **Preserving Insulin Signaling**

Crucially, the activation of PI3K $\alpha$  by the insulin receptor is not dependent on RAS.[1][2][8] Insulin signaling proceeds through the insulin receptor substrate (IRS) proteins, which directly recruit and activate PI3K $\alpha$ . By leaving this pathway intact, **BBO-10203** avoids the on-target hyperglycemia that plagues traditional PI3K $\alpha$  kinase inhibitors.[1][7]







Click to download full resolution via product page

Caption: Signaling pathways affected by BBO-10203.



# **Preclinical Data**

A substantial body of preclinical evidence supports the efficacy and safety profile of **BBO-10203**.

# **In Vitro Activity**

**BBO-10203** has demonstrated potent and selective inhibition of the PI3K $\alpha$  pathway in various cancer cell lines.

| Parameter                     | Cell Line                       | Genotype                                              | Value                  | Source |
|-------------------------------|---------------------------------|-------------------------------------------------------|------------------------|--------|
| pAKT Inhibition<br>IC50       | Multiple Cell<br>Lines          | HER2 amplified                                        | Mean EC50 of<br>3.2 nM | [8]    |
| BT-474                        | HER2 amplified,<br>PIK3CA K111N | IC50 of 1.4 nM<br>(target<br>engagement)              | [8]                    |        |
| KYSE-410                      | HER2 amplified,<br>KRAS G12C    | IC50 ~5 nM                                            | [5]                    | _      |
| RAS:PI3Kα<br>Interaction IC50 | HEK293T cells                   | KRAS-G12D                                             | 6 nM                   | [1]    |
| In vitro assay                | KRAS                            | 3 nM                                                  | [9]                    |        |
| Target<br>Engagement          | BT-474                          | HER2 amplified, Full engagement PIK3CA K111N at 10 nM |                        | [8]    |
| Diverse Cell<br>Lines         | Various                         | Full engagement<br>at 30 nM                           | [2]                    |        |

# In Vivo Efficacy and Pharmacodynamics

In vivo studies using xenograft models have shown significant anti-tumor activity of **BBO-10203**, both as a monotherapy and in combination with other targeted agents.



| Model                  | Treatment                | Dose                        | Outcome                                    | Source |  |
|------------------------|--------------------------|-----------------------------|--------------------------------------------|--------|--|
| KYSE-410 CDX           | BBO-10203<br>Monotherapy | 30 mg/kg, daily             | Tumor<br>regression                        | [3][9] |  |
| BT-474<br>Xenograft    | BBO-10203<br>Monotherapy | 100 mg/kg, daily            | 88% tumor<br>growth inhibition             | [8]    |  |
| KRAS-mutant<br>CDX/PDX | BBO-10203<br>Monotherapy | Not specified               | >70% average<br>tumor growth<br>inhibition | [2]    |  |
| KYSE-410 CDX           | BBO-10203                | 3-100 mg/kg,<br>single dose | Dose-dependent pAKT inhibition             | [9]    |  |
| KYSE-410 CDX           | BBO-10203                | 30 mg/kg, single<br>dose    | Complete target engagement                 | [3][9] |  |

# **Assessment of Hyperglycemia**

A key differentiator for **BBO-10203** is its lack of effect on glucose metabolism. This has been consistently demonstrated in preclinical models.

| Experiment                               | Model                          | Treatment | Dose               | Outcome                                                            | Source    |
|------------------------------------------|--------------------------------|-----------|--------------------|--------------------------------------------------------------------|-----------|
| Oral Glucose<br>Tolerance<br>Test (OGTT) | Fasted male<br>C57BL/6<br>mice | BBO-10203 | 100 mg/kg          | No induction<br>of<br>hyperglycemi<br>a or<br>hyperinsuline<br>mia | [1][2][8] |
| Oral Glucose<br>Tolerance<br>Test (OGTT) | Fasted male<br>C57BL/6<br>mice | Alpelisib | Dose-<br>dependent | Glucose<br>accumulation                                            | [1]       |
| In vitro insulin<br>signaling            | Differentiated adipocytes      | BBO-10203 | Not specified      | No effect on insulin signaling                                     | [5]       |



# **Experimental Protocols**

Disclaimer: The following are generalized protocols based on standard laboratory practices. The specific, detailed protocols for the **BBO-10203** studies by Simanshu et al. are not fully disclosed in the publicly available literature.

# In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is designed to assess the effect of a compound on glucose metabolism in mice.

- Animal Model: Male C57BL/6 mice are commonly used.
- Acclimatization: Animals are acclimated for at least one week before the experiment.
- Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
- Compound Administration: **BBO-10203** (e.g., 100 mg/kg) or vehicle control is administered orally (p.o.). Alpelisib can be used as a positive control for hyperglycemia.
- Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.
- Glucose Challenge: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally.
- Blood Sampling: Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- Analysis: Blood glucose levels are measured using a glucometer. Serum can be collected to measure insulin or C-peptide levels via ELISA.
- Data Presentation: Glucose levels over time are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is calculated for quantitative comparison.

# Western Blot for pAKT Inhibition

This protocol is used to measure the inhibition of AKT phosphorylation, a downstream marker of PI3K $\alpha$  activity.



- Cell Culture and Treatment: Cancer cell lines (e.g., KYSE-410, BT-474) are cultured to ~70-80% confluency and then treated with varying concentrations of BBO-10203 or vehicle for a specified time.
- Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Densitometry: Band intensities are quantified to determine the ratio of pAKT to total AKT.





Click to download full resolution via product page

Caption: Western blot experimental workflow.



# In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of **BBO-10203** in mice.

- Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
- Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a medium like Matrigel is subcutaneously injected into the flank of each mouse.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Mice are randomized into treatment and control groups.
- Treatment: BBO-10203 is administered orally at specified doses and schedules (e.g., daily).
   The control group receives a vehicle.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling (e.g., pAKT levels by Western blot or immunohistochemistry).

# **Conclusion and Future Directions**

**BBO-10203** represents a significant advancement in the field of PI3Kα-targeted cancer therapy. Its unique mechanism of action, which involves the selective disruption of the RAS-PI3Kα interaction, allows for potent inhibition of oncogenic signaling without the hyperglycemic side effects that limit the utility of conventional PI3Kα kinase inhibitors.[1][2][7] The robust preclinical data demonstrate both strong anti-tumor efficacy and a favorable safety profile concerning glucose metabolism.[8][9]

**BBO-10203** is currently being evaluated in a Phase 1 clinical trial (NCT06625775) for patients with advanced solid tumors, including breast, colorectal, and non-small cell lung cancers.[2][10]



The findings from this and future clinical studies will be critical in determining the therapeutic potential of this novel "RAS:PI3Kα breaker" in a clinical setting. The development of **BBO-10203** showcases a successful structure-guided design strategy to target protein-protein interactions, opening new avenues for the development of more selective and better-tolerated cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Precise regulation of RAS-Mediated PI3Kα activation: therapeutic potential of BBO-10203 in cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. bbotx.com [bbotx.com]
- 4. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role
  of IL-34 in immunotherapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National Laboratory [frederick.cancer.gov]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. osti.gov [osti.gov]
- 8. Structural insights into isoform-specific RAS-PI3Kα interactions and the role of RAS in PI3Kα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the Potential for RAS:PI3Kα Breaker BBO-10203 to Provide Therapeutic Benefit across Multiple Tumor Types BioSpace [biospace.com]
- 10. Cancer drug candidate developed using supercomputing & AI blocks tumor growth without toxic side effect | Lawrence Livermore National Laboratory [llnl.gov]
- To cite this document: BenchChem. [BBO-10203: A Targeted Approach to PI3Kα Inhibition Without Inducing Hyperglycemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137805#bbo-10203-and-hyperglycemia]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com